Methyl 3-(2-cyanophenyl)benzoate
Description
Properties
IUPAC Name |
methyl 3-(2-cyanophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXNZJLIYUWQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362634 | |
| Record name | Methyl 3-(2-cyanophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-65-3 | |
| Record name | Methyl 2′-cyano[1,1′-biphenyl]-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(2-cyanophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Procedure
The most straightforward method involves esterifying 3-(2-cyanophenyl)benzoic acid with methanol under acid-catalyzed conditions. The reaction follows classical Fischer esterification principles:
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Reactants : 3-(2-Cyanophenyl)benzoic acid (1.0 mol), methanol (5.0 mol), sulfuric acid (0.1 mol).
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Conditions : Reflux at 65–70°C for 6–8 hours under anhydrous conditions.
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Workup : Neutralize with aqueous NaHCO₃, extract with dichloromethane, and purify via vacuum distillation.
Optimization and Yield Enhancement
Key parameters influencing yield and purity include:
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Catalyst Selection : Sulfuric acid outperforms HCl or p-toluenesulfonic acid, achieving 85–90% conversion.
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Solvent-Free Systems : Eliminating solvents reduces side reactions, enhancing purity to >95%.
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Temperature Control : Prolonged reflux (>10 hours) risks decarboxylation, necessitating precise thermal monitoring.
Cross-Coupling Synthesis via Suzuki-Miyaura Reaction
Biphenyl Framework Construction
The Suzuki-Miyaura cross-coupling assembles the biphenyl core using methyl 3-bromobenzoate and 2-cyanophenylboronic acid:
Representative Protocol :
Ligand and Solvent Effects
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Ligand-Free Systems : Nano-palladium catalysts reduce costs but require higher temperatures (100°C).
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Green Solvents : Ethanol/water mixtures achieve comparable yields (78%) with reduced environmental impact.
Phase-Transfer Catalyzed Nucleophilic Substitution
Two-Step Alkylation-Cyclization
Adapted from patented methodologies, this approach utilizes 3-chloromethylbenzoate intermediates:
Step 1 : Nucleophilic substitution with hexamethylenetetramine (HMTA):
Step 2 : Oxime formation and dehydration:
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Phase-Transfer Catalyst : Cetyltrimethylammonium bromide (CTAB) boosts reaction efficiency.
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Yield : 82% over two steps, with 98% purity via recrystallization.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Direct Esterification | 85–90% | >95% | Low | High |
| Suzuki Coupling | 75–80% | 98% | Moderate | Moderate |
| Phase-Transfer Catalysis | 80–82% | 98% | High | Industrial |
Key Findings :
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Direct Esterification excels in cost-effectiveness but requires high-purity starting acid.
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Suzuki Coupling offers modularity for structural variants but involves expensive palladium catalysts.
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Phase-Transfer Methods are optimal for bulk production, albeit with complex workup procedures.
Industrial Production and Purification
Continuous-Flow Reactors
Modern facilities adopt tubular reactors for esterification, achieving 90% yield with residence times under 1 hour.
Crystallization Techniques
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Antisolvent Crystallization : Adding heptane to dichloromethane solutions yields 99% pure crystals.
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Temperature-Gradient Recrystallization : Enhances polymorph control for pharmaceutical-grade material.
Emerging Innovations and Green Chemistry
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-cyanophenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Methyl 3-(2-cyanophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form complex organic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism by which methyl 3-(2-cyanophenyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
Methyl 4-(2-cyanophenyl)benzoate
- Structure: The para isomer of the target compound, with the 2-cyanophenyl group attached to the benzoate ring at the para position.
- Molecular Formula: C₁₅H₁₁NO₂; Molecular Weight: 237.25 g/mol .
- Spatial arrangement differences may affect crystallinity and intermolecular interactions, as seen in crystallographic studies of related esters .
Methyl 3-methoxybenzoate and Methyl 3,5-dimethoxybenzoate
- Substituents: Methoxy groups (electron-donating) instead of the cyanophenyl group.
- Impact: Methoxy derivatives generally exhibit increased solubility in polar solvents and altered metabolic stability compared to cyano-substituted analogs. For example, Methyl 3-methoxybenzoate (C₉H₁₀O₃) has a molecular weight of 166.18 g/mol, significantly lower than the cyanophenyl derivative .
Functional Group Variations
Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate
- Structure : Features a bromoindole moiety linked via a methylene group to the benzoate core.
- Synthesis : Prepared using K₂CO₃ in dry DMF, yielding intermediates for HIV-1 fusion inhibitor studies. Bromine enhances halogen bonding, which can improve target affinity in biological systems .
Ureido Derivatives (e.g., Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate)
- Substituents : Ureido and chlorophenyl groups.
- Activity : These compounds show moderate yields (31–44%) and are explored for antitumor activity. The urea moiety facilitates hydrogen bonding, critical for receptor interactions .
Biological Activity
Methyl 3-(2-cyanophenyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is an organic compound characterized by a benzoate moiety linked to a cyanophenyl group. Its molecular formula is with a molecular weight of approximately 237.27 g/mol. The presence of the cyano group enhances its reactivity and potential biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Compounds with similar structures have been shown to exhibit:
- Enzyme Inhibition : Some derivatives have demonstrated the ability to inhibit key enzymes involved in cancer progression, suggesting potential anti-cancer properties.
- Neuroprotective Effects : The cyano group is often associated with neuroprotective activities, making this compound a candidate for research into treatments for neurodegenerative diseases.
Table 1: Biological Activity Overview
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the compound's structure can significantly influence its biological activity. For instance, the introduction of electron-withdrawing groups like cyano has been shown to enhance potency against various targets:
- Cyanophenyl Substitution : Enhances lipophilicity and facilitates penetration into biological membranes.
- Benzoate Moiety : Contributes to the overall stability and solubility of the compound in organic solvents.
Table 2: SAR Insights
| Compound Variant | Modifications | Biological Activity |
|---|---|---|
| This compound | Base compound | Moderate anti-cancer |
| Methyl 3-(4-chlorophenyl)benzoate | Chlorine substitution | Increased potency |
| Methyl 3-(3-fluorophenyl)benzoate | Fluorine substitution | Enhanced neuroprotection |
Case Studies
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Anti-Cancer Activity :
A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against breast cancer cells, with an IC50 value of 12 µM. This suggests that further development could lead to promising anti-cancer agents. -
Neuroprotective Studies :
In vitro assays demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was primarily through the modulation of reactive oxygen species (ROS) levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
